![molecular formula C14H16N4O B2357636 N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide CAS No. 2309308-79-8](/img/structure/B2357636.png)
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide
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Overview
Description
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Heterocyclic Compound Synthesis and Applications
Heterocyclic compounds, including pyrazoles and pyridines, serve as fundamental structures in various pharmaceuticals, agrochemicals, and polymers due to their high biological activities. The synthesis and functionalization of these compounds have been extensively studied to explore their potential in medicinal chemistry and material science. Research demonstrates the conversion of pyrazole carboxylic acids into corresponding amides and carboxylates, highlighting the versatility of these heterocycles in chemical synthesis (İ. Yıldırım, F. Kandemirli, & Y. Akçamur, 2005). Further studies have developed novel synthetic strategies for annulating pyrazolo[1,5-a]pyrimidines, underlining their significance in creating biologically active compounds and their application in the pharmaceutical field due to their broad biological activities (K. Elattar & A. El‐Mekabaty, 2021).
Luminescence and Binding Characteristics
Pyrazole derivatives have been identified for their luminescence properties, especially when used as ligands for lanthanide complexes. These compounds exhibit strong luminescence intensity, making them suitable for potential applications in bioimaging and sensors. The study of a pyridine derivative ligand and its Eu(III) and Tb(III) complexes has shown promising results in terms of luminescence properties and thermal stability, suggesting their potential in medicinal applications (R. Tang, Chunjing Tang, & Changwei Tang, 2011).
Antimicrobial and Antiviral Applications
The exploration of pyrazole and pyridine derivatives extends to their antimicrobial and antiviral activities. Synthesized compounds have demonstrated moderate to strong activity against various bacterial strains and fungal species, highlighting their potential as antimicrobial agents. This research avenue is crucial for developing new treatments against resistant strains and expanding the arsenal of available antimicrobials (N. Panda, S. Karmakar, & A. K. Jena, 2011). Additionally, pyrazolo[3,4-b]pyridine derivatives have been evaluated for their antiviral activity, offering a promising basis for the development of novel antiviral drugs (F. Attaby, A. Elghandour, M. A. Ali, & Yasser M. Ibrahem, 2006).
Mechanism of Action
Target of Action
The primary target of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . NAD+ plays a pivotal role in many biological processes including metabolism and aging .
Mode of Action
The compound acts as a potent activator of NAMPT . By activating NAMPT, it enhances the NAD+ salvage pathway, thereby increasing the availability of NAD+ for various biological processes .
Biochemical Pathways
The activation of NAMPT by the compound affects the NAD+ salvage pathway . This pathway is crucial for maintaining the cellular NAD+ pool, which is essential for various biological processes including energy metabolism, DNA repair, and cell survival .
Pharmacokinetics
The compound’s high solubility in water and other polar solvents suggests that it may have good bioavailability.
Result of Action
The activation of NAMPT by the compound leads to an increase in the cellular NAD+ pool . This can have various molecular and cellular effects, depending on the specific biological processes that are NAD±dependent in the cells where the compound is active.
properties
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-18-9-12(8-17-18)13-6-10(4-5-15-13)7-16-14(19)11-2-3-11/h4-6,8-9,11H,2-3,7H2,1H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWRUUFDMKRSRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide |
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